![molecular formula C21H35NO2SSn B14786455 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole: is a chemical compound with the molecular formula C21H35NO2SSn and a molecular weight of 484.28 g/mol It is a derivative of benzo[d]thiazole, characterized by the presence of dimethoxy groups at positions 5 and 7, and a tributylstannyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole typically involves the stannylation of a suitable benzo[d]thiazole precursor. One common method is the reaction of 5,7-dimethoxybenzo[d]thiazole with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzo[d]thiazoles: Resulting from substitution reactions.
Oxides and Reduced Derivatives: From oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is used as an intermediate in the synthesis of more complex organic molecules. Its stannyl group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Derivatives of benzo[d]thiazole have shown promise in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various applications such as coatings and polymers.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is primarily related to its ability to participate in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules, where the compound serves as a versatile building block .
Vergleich Mit ähnlichen Verbindungen
2-(Tributylstannyl)benzo[d]thiazole: Lacks the dimethoxy groups, making it less reactive in certain chemical reactions.
5,7-Dimethoxybenzo[d]thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.
Uniqueness: 5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole is unique due to the presence of both dimethoxy and tributylstannyl groups. This combination enhances its reactivity and versatility in synthetic chemistry, making it a valuable compound for researchers and industrial chemists .
Eigenschaften
Molekularformel |
C21H35NO2SSn |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
tributyl-(5,7-dimethoxy-1,3-benzothiazol-2-yl)stannane |
InChI |
InChI=1S/C9H8NO2S.3C4H9.Sn/c1-11-6-3-7-9(13-5-10-7)8(4-6)12-2;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
FJVOEORHHUESMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=C(S1)C(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)
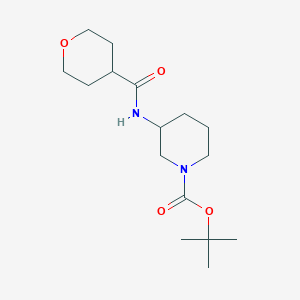
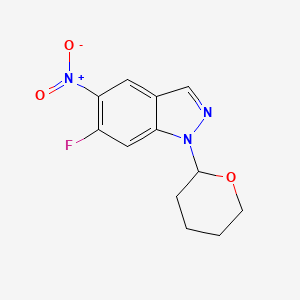
![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
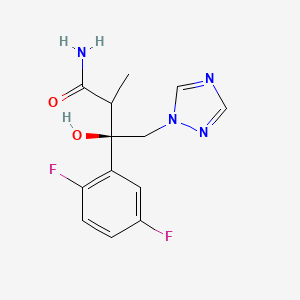
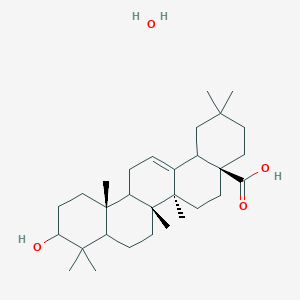
![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
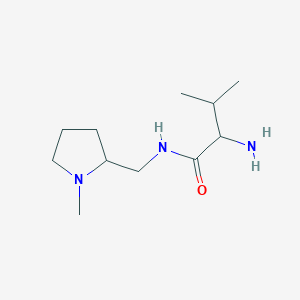
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
